3-Methylcyclopropene 3-Methylcyclopropene
Brand Name: Vulcanchem
CAS No.: 18631-90-8
VCID: VC18000957
InChI: InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3
SMILES:
Molecular Formula: C4H6
Molecular Weight: 54.09 g/mol

3-Methylcyclopropene

CAS No.: 18631-90-8

Cat. No.: VC18000957

Molecular Formula: C4H6

Molecular Weight: 54.09 g/mol

* For research use only. Not for human or veterinary use.

3-Methylcyclopropene - 18631-90-8

Specification

CAS No. 18631-90-8
Molecular Formula C4H6
Molecular Weight 54.09 g/mol
IUPAC Name 3-methylcyclopropene
Standard InChI InChI=1S/C4H6/c1-4-2-3-4/h2-4H,1H3
Standard InChI Key FAPGNCCCFGCZKP-UHFFFAOYSA-N
Canonical SMILES CC1C=C1

Introduction

Chemical Identity and Structural Properties

3-Methylcyclopropene (CAS: 18631-90-8) is an unsaturated cyclic hydrocarbon with the molecular formula C₄H₆. Its structure consists of a cyclopropene ring (a three-membered ring with one double bond) and a methyl group attached to the third carbon (Figure 1). Key properties derived from experimental and computational studies include:

Table 1: Physicochemical Properties of 3-Methylcyclopropene

PropertyValue
Molecular Weight54.09 g/mol
IUPAC Name3-Methylcyclopropene
SMILESCC1C=C1
logP (Octanol-Water)1.775
logS (Aqueous Solubility)-0.92
Hydrogen Bond Acceptors0
Rotatable Bonds0
Topological Polar Surface0 Ų

The compound’s rigidity (zero rotatable bonds) and nonpolar nature (logP = 1.775) suggest limited solubility in aqueous environments, favoring organic solvents. Its cyclopropene ring confers high strain energy, making it reactive in [2+1] cycloadditions and other ring-opening reactions .

Synthesis and Formation Pathways

Gas-Phase Synthesis

3-Methylcyclopropene forms via the reaction of methylidyne radicals (CH; X²Π) with propylene (CH₃CHCH₂) under collision energies of ~19.3 kJ/mol. Theoretical calculations using density functional theory (DFT) reveal a barrierless addition mechanism:

CH+CH3CHCH2C4H7C4H6+H(ΔH=168±25kJ/mol)[11]\text{CH} + \text{CH}_3\text{CHCH}_2 \rightarrow \text{C}_4\text{H}_7 \rightarrow \text{C}_4\text{H}_6 + \text{H} \quad (\Delta H = -168 \pm 25 \, \text{kJ/mol})[11]

This exothermic pathway produces both 1- and 3-methylcyclopropene isomers, with the latter stabilized by hyperconjugation between the methyl group and the cyclopropene ring .

Laboratory-Scale Synthesis

While 1-MCP is synthesized via methallyl chloride and phenyllithium , 3-methylcyclopropene derivatives are prepared through cyclization of α-halocyclopropylsilanes. For example, 3-amidomethyl-1-methylcyclopropene is synthesized by reacting trimethylsilyl precursors with fluoride ions, yielding stable tags for bioorthogonal applications .

Reactivity and Stability in Chemical Systems

Bioorthogonal Applications

3-Methylcyclopropene derivatives exhibit rapid Diels-Alder reactivity with tetrazines, a feature exploited in bioconjugation. The 3-amidomethyl variant reacts twice as fast as trans-cyclooctenol with tert-butyltetrazine (k₂ = 2.1 M⁻¹s⁻¹), making it suitable for DNA-templated ligations . Substituents at the 3-position enhance aqueous stability; for instance, amidomethyl groups reduce hydrolysis rates compared to ester or ether derivatives .

Thermal and Oxidative Stability

The compound’s stability is influenced by substituents. Unsubstituted 3-methylcyclopropene decomposes rapidly in aqueous media (t₁/₂ < 1 hour), whereas amidomethyl derivatives remain stable for >24 hours . DFT studies attribute this to electron-donating groups reducing ring strain and stabilizing the transition state .

Biological Interactions and Ethylene Modulation

Ethylene Biosynthesis Inhibition

3-Methylcyclopropene inhibits ethylene production in plants by targeting ACC synthase, a key enzyme in ethylene biosynthesis. In Pisum sativum, it reduces ethylene synthesis by 27–44% under salt stress, comparable to 1-MCP’s effects . Proposed mechanisms include:

  • Competitive Inhibition: Binding to ethylene receptor sites, blocking signal transduction .

  • Redox Modulation: Lowering reactive oxygen species (ROS) and malondialdehyde levels, mitigating oxidative stress .

Agricultural Implications

Computational Insights and Reaction Dynamics

DFT and distortion/interaction analysis reveal that 3-methylcyclopropene’s reactivity stems from:

  • Low Activation Energy: The strained ring lowers energy barriers for cycloadditions (e.g., 45 kJ/mol for tetrazine reactions) .

  • Steric Effects: Methyl groups hinder approach of bulky dienophiles, explaining slower reactions with hindered tetrazines compared to linear analogs .

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